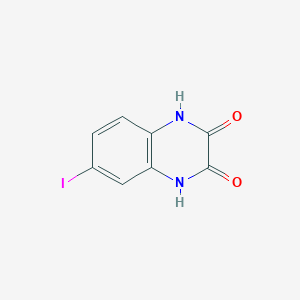
6-iodoquinoxaline-2,3(1H,4H)-dione
Cat. No. B114652
M. Wt: 288.04 g/mol
InChI Key: CWEXSDUVAUYCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05622952
Procedure details


Synthesis of 6-1-do-1,4-dihydro-2,3-quinoxalinedione: The procedure of Foged, C. and Journal, P. (J. of Lab. Compd. and Radiopharmac. XXXI (5):365-373 (1992)) was adapted. To a stirred mixture of 2-nitro-4-iodoaniline (1.8 g, 6.9 mMol) in ethanol (40 mL) was added SnCl2.2H2O (7.8 g, 34.6 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 0.5 h to form a clear solution and the reflux was continued for another 1.5 h. The solution was cooled to room temperature and ice water (100 g) was added. The pH was adjusted to pH~7 and the mixture was extracted with ethyl acetate. The extract was dried over MgSO4 and concentrated to dryness to give 1.235 g (78%) of title compound as a brown solid. To a stirred mixture of this product (450 mg, 1.92 mMol) in 4N HCl (20 mL) was added oxalic acid (267 mg, 2.115 mMol, used as received) in one portion. The mixture was refluxed at 120°-5° C. for 3 h, then cooled to room temperature overnight. The mixture was centrifuged and the red precipitate was washed with cold water (2×2 mL), collected by filtration and dried at 60° C. at reduced pressure for 2 h, affording 140 mg (25%) of crude product as a white powder. The sample was dissolved in 1N NaOH (10 mL), filtered, and the filtrate was acidified to pH=6, affording 130 mg of product which was washed with EtOH (2 mL). Crystallization from DMSO/H2O gave 19 mg of pure title compound as white microcrystals, mp: 355°-7° C. IR (KBr, cm-1) 3459, 3148, 1750, 1704, 1392. NMR (1H, DMSO-d6): δ6.727 (d, J=8.1 Hz, 1H), 7.053 (dd, J1 =1.8 Hz, J2 =8.4 Hz, 1H), 11.952 (s, 1H), 11.998 (s, 1H). HRMS: calcd for C8H5N2O2I (M+) m/z 287.9393. Found: 287.9390. Potency relative to DCK: 4.7%.
[Compound]
Name
6-1-do-1,4-dihydro-2,3-quinoxalinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
XXXI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Five

Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.[OH2:12].O.Cl[Sn]Cl.[CH2:17]([OH:19])[CH3:18]>>[I:11][C:9]1[CH:10]=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][C:17](=[O:19])[C:18](=[O:12])[NH:1]2 |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
6-1-do-1,4-dihydro-2,3-quinoxalinedione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
XXXI
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)I
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a clear solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reflux was continued for another 1.5 h
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C2NC(C(NC2=CC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.235 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
